molecular formula C10H16ClN3O B1467517 6-chloro-N-(3-ethoxypropyl)-2-methylpyrimidin-4-amine CAS No. 1249803-25-5

6-chloro-N-(3-ethoxypropyl)-2-methylpyrimidin-4-amine

Cat. No.: B1467517
CAS No.: 1249803-25-5
M. Wt: 229.71 g/mol
InChI Key: HXRCKZMNGDXSCJ-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-ethoxypropyl)-2-methylpyrimidin-4-amine is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a chloro group, an ethoxypropyl chain, and a methylpyrimidinamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-ethoxypropyl)-2-methylpyrimidin-4-amine typically involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with 3-ethoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(3-ethoxypropyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases like potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinamine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic effects, particularly in drug development for conditions like tuberculosis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-ethoxypropyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine
  • 6-Chloro-N-(3-ethoxypropyl)-N’-propyl-1,3,5-triazine-2,4-diamine

Uniqueness

6-Chloro-N-(3-ethoxypropyl)-2-methylpyrimidin-4-amine is unique due to its specific structural features, such as the presence of a methyl group on the pyrimidine ring and the ethoxypropyl chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

6-chloro-N-(3-ethoxypropyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O/c1-3-15-6-4-5-12-10-7-9(11)13-8(2)14-10/h7H,3-6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRCKZMNGDXSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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